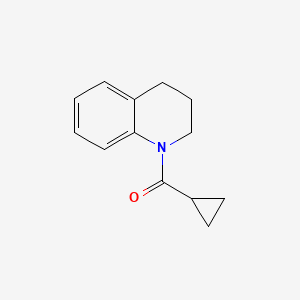
3,4-dichloro-N'-cyclohexylidenebenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N'-cyclohexylidenebenzohydrazide, also known as DCCB, is a chemical compound that has been the subject of scientific research for its potential use in various applications.
作用機序
The mechanism of action of 3,4-dichloro-N'-cyclohexylidenebenzohydrazide is not fully understood, but it is believed to inhibit the activity of enzymes involved in cell growth and proliferation. Specifically, 3,4-dichloro-N'-cyclohexylidenebenzohydrazide has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis.
Biochemical and Physiological Effects:
3,4-dichloro-N'-cyclohexylidenebenzohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3,4-dichloro-N'-cyclohexylidenebenzohydrazide has been shown to disrupt the cell cycle and inhibit cell proliferation. In animal studies, 3,4-dichloro-N'-cyclohexylidenebenzohydrazide has been shown to have low toxicity and to be well-tolerated.
実験室実験の利点と制限
One advantage of using 3,4-dichloro-N'-cyclohexylidenebenzohydrazide in lab experiments is its low toxicity and good tolerability in animals. Additionally, 3,4-dichloro-N'-cyclohexylidenebenzohydrazide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3,4-dichloro-N'-cyclohexylidenebenzohydrazide is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research involving 3,4-dichloro-N'-cyclohexylidenebenzohydrazide. One area of interest is its potential use as an anti-tumor agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dichloro-N'-cyclohexylidenebenzohydrazide and to identify any potential side effects or toxicities. Finally, there is potential for 3,4-dichloro-N'-cyclohexylidenebenzohydrazide to be used in other applications, such as in the development of new herbicides or antimicrobial agents.
In conclusion, 3,4-dichloro-N'-cyclohexylidenebenzohydrazide is a chemical compound that has been the subject of scientific research for its potential use in various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of 3,4-dichloro-N'-cyclohexylidenebenzohydrazide, it holds promise as a potential anti-tumor agent and in other applications.
合成法
The synthesis of 3,4-dichloro-N'-cyclohexylidenebenzohydrazide involves the reaction of 3,4-dichlorobenzohydrazide with cyclohexanone in the presence of a catalyst. The resulting compound, 3,4-dichloro-N'-cyclohexylidenebenzohydrazide, is a white crystalline solid with a melting point of 201-203°C.
科学的研究の応用
3,4-dichloro-N'-cyclohexylidenebenzohydrazide has been studied for its potential use as an anti-tumor agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, 3,4-dichloro-N'-cyclohexylidenebenzohydrazide has been investigated for its antibacterial and antifungal properties, as well as its potential as a herbicide.
特性
IUPAC Name |
3,4-dichloro-N-(cyclohexylideneamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O/c14-11-7-6-9(8-12(11)15)13(18)17-16-10-4-2-1-3-5-10/h6-8H,1-5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIKFNSTYIMRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N'-cyclohexylidenebenzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5707307.png)

![2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine](/img/structure/B5707320.png)

![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)

![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)
![3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5707377.png)
![2-(1-naphthyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5707382.png)

![N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)
